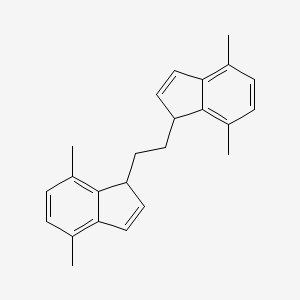![molecular formula C22H18S2 B14282415 2,2'-[Disulfanediylbis(methylene)]dinaphthalene CAS No. 165072-40-2](/img/structure/B14282415.png)
2,2'-[Disulfanediylbis(methylene)]dinaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Disulfanediylbis(methylene)]dinaphthalene is an organic compound characterized by the presence of two naphthalene rings connected via a disulfide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediylbis(methylene)]dinaphthalene typically involves the reaction of naphthalene derivatives with disulfide-containing reagents. One common method is the reaction of 2-naphthylmethyl chloride with sodium disulfide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of 2,2’-[Disulfanediylbis(methylene)]dinaphthalene may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Disulfanediylbis(methylene)]dinaphthalene undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Dithiothreitol or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2,2’-[Disulfanediylbis(methylene)]dinaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules, particularly proteins.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[Disulfanediylbis(methylene)]dinaphthalene involves its interaction with molecular targets such as proteins and enzymes. The disulfide bridge can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[Disulfanediylbis(methylene)]di(1,3-propanediamine)
- 2,2’-Disulfanediylbis(N-methylethanamine)
- 2,2’-Disulfanediylbis(4-methylaniline)
Uniqueness
2,2’-[Disulfanediylbis(methylene)]dinaphthalene is unique due to its naphthalene-based structure, which imparts distinct electronic and optical properties
Propiedades
Número CAS |
165072-40-2 |
|---|---|
Fórmula molecular |
C22H18S2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
2-[(naphthalen-2-ylmethyldisulfanyl)methyl]naphthalene |
InChI |
InChI=1S/C22H18S2/c1-3-7-21-13-17(9-11-19(21)5-1)15-23-24-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14H,15-16H2 |
Clave InChI |
NHYGIEOAQYXEIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CSSCC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)


![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)

![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)



![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)



